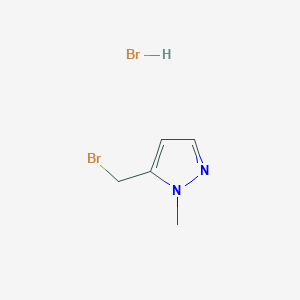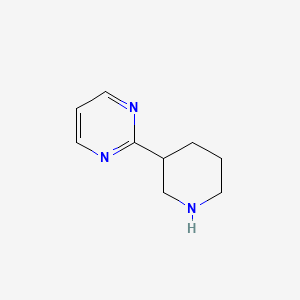
5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 3-(bromomethyl)-5-methylpyridine hydrobromide, has been reported. The synthesis used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones . The reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Perspective
Pyrazole derivatives, particularly those with methyl substitution, exhibit a broad spectrum of biological activities. The synthetic approaches for these derivatives are diverse, with the aim to develop potent medicinal scaffolds. These compounds show potential in various therapeutic areas, demonstrating the versatility of pyrazole-based structures in drug design and development (Sharma et al., 2021).
Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazoles, have demonstrated numerous pharmacological effects. They have been explored for antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties among others. The wide range of therapeutic applications highlights the significance of pyrazole and its derivatives in medicinal chemistry (Shaaban et al., 2012).
Organometallic Chemistry
In the realm of organometallic chemistry, pyrazole-based ligands such as hydridotris(pyrazolyl)borates have been utilized in the synthesis of Group 5 metal complexes. These complexes have potential applications in modeling metalloprotein interactions and developing organometallic catalysts (Etienne, 1996).
Drug-Like Candidates Development
The pyrazolo[1,5-a]pyrimidine scaffold, an extension of the pyrazole structure, has been employed as a building block in drug discovery. This scaffold has shown a wide range of medicinal properties, including anticancer and anti-inflammatory activities, indicating the potential for developing novel drug candidates (Cherukupalli et al., 2017).
Multicomponent Synthesis for Bioactive Derivatives
The synthesis of pyrazole derivatives through multicomponent reactions highlights the efficiency and versatility of these compounds in generating bioactive molecules. This approach aligns with the principles of green chemistry and offers a pathway to discover new therapeutic agents with the pyrazole moiety (Becerra et al., 2022).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1-methylpyrazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-5(4-6)2-3-7-8;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXRKLAIZZZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |
CAS RN |
1855907-09-3 | |
| Record name | 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)










![Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-](/img/structure/B3048845.png)
![8-chloro-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B3048847.png)